4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid - 926232-25-9

4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid

Catalog Number: EVT-3509152
CAS Number: 926232-25-9
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

a. Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction could be used to modify the compound's lipophilicity and other physicochemical properties. []

b. Amide formation: The carboxylic acid group can react with amines to form amides. This reaction is widely used in medicinal chemistry to create peptide-like structures and modify a molecule's pharmacological properties. [, , ]

c. Sulfonamide reactions: The morpholine-4-sulfonyl group could participate in reactions characteristic of sulfonamides, such as alkylation or acylation of the nitrogen atom. []

Applications
  • Antimicrobial agents: Compounds containing sulfonamide and morpholine groups have exhibited antibacterial and antifungal properties. [, , ] Further research is needed to determine whether "4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid" possesses similar properties.

  • Enzyme inhibitors: Sulfonamide derivatives are known to act as potent inhibitors of various enzymes, including carbonic anhydrase, histone deacetylases, and metalloproteinases. [, , ] Further investigation is required to explore the potential inhibitory activity of "4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid" on different enzyme systems.

QMMSB (Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate)

  • Compound Description: QMMSB is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized plant material. [] It is structurally similar to QMPSB, which was first identified in 2011. [] Research on QMMSB has focused on understanding its metabolic fate, particularly identifying its phase I and II metabolites in human liver S9 fraction (pHLS9) incubations. [] This is crucial for its detection in biological samples for clinical toxicology purposes. [] Studies found that ester hydrolysis is a key metabolic pathway for QMMSB, producing a carboxylic acid metabolite. [] Various monohydroxy and N-dealkyl metabolites of these hydrolysis products, along with glucuronides, were also identified. []

QMiPSB (Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate)

  • Compound Description: Also known as SGT-46, QMiPSB is another synthetic cannabinoid receptor agonist (SCRA) structurally related to QMPSB and QMMSB. [] Similar to QMMSB, studies have investigated the in vitro phase I and II metabolites of QMiPSB in pHLS9 incubations for toxicological screening purposes. [] A key finding was the significant role of ester hydrolysis in QMiPSB metabolism, leading to the formation of a carboxylic acid product. [] Additionally, researchers observed both enzymatic and non-enzymatic ester hydrolysis of QMiPSB. []

3-[(Methylnitrosamino)sulfonyl]benzoic Acid

  • Compound Description: This compound, also known as 3-(N-methyl-N-nitrososulfamoyl)benzoic acid or 3-[(N-nitrosomethylamino)sulfonyl]benzoic acid, serves as a precursor to diazomethane and is considered an analog of Diazald®. [] It's synthesized from commercially available 3-(chlorosulfonyl)benzoic acid through a two-step process involving sulfonamide formation and subsequent N-nitrosation. []

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)

  • Relevance: Although structurally distinct from 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid, Bexarotene is mentioned in a study exploring the modification of known RXR agonists to improve their selectivity and reduce side effects. [] This research aligns with the broader theme of understanding the structure-activity relationships of substituted benzoic acid derivatives, which is relevant to characterizing the target compound.

2-(4-Ethyl-phenoxymethyl) benzoic acid thioureides

  • Compound Description: This group of compounds was synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [] The synthesis involved a three-step process starting from 2-(4-ethyl-phenoxymethyl) benzoic acid. [] The compounds exhibited varying degrees of antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL. []

2-(3-Ethyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid

  • Compound Description: This compound has undergone extensive theoretical analysis using DFT (B3PW91, B3LYP)/HF methods and 6-311G++(d,p) basis sets to optimize its structure and predict its spectral properties. [] Researchers calculated its 13C-NMR and 1H-NMR spectral values and compared them to experimental data. [] Vibrational frequency values were also calculated and used to generate theoretical IR spectra. [] Additionally, molecular surface properties like electron spin potential (ESP) and molecular electrostatic potential (MEP) were analyzed. []

4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,11,11a,11b,12,13,13a,13b,14,15,16,17-icosahydropicen-3-yl)oxy)benzoic acid (GSK3532795/BMS-955176)

  • Compound Description: Previously known as BMS-955176, GSK3532795 is a potent second-generation HIV-1 maturation inhibitor (MI). [] Its development involved a meticulous design process focused on the C-3 and C-17 positions of the natural product betulinic acid. [] The goal was to achieve a molecule with a desirable balance of virological activity and pharmacokinetic properties. [] GSK3532795 successfully demonstrated broad coverage against polymorphic HIV-1 subtypes and a favorable pharmacokinetic profile in preclinical studies. []

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

  • Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2 alpha). [] Its development involved optimizing a class of indole cPLA2 alpha inhibitors, particularly focusing on substituents at the C3 position and the substitution pattern of the phenylmethane sulfonamide region. [] Efipladib demonstrated potent inhibition of cPLA2 alpha in various in vitro assays, including isolated enzyme assays, cell-based assays, and whole blood assays from rats and humans. [] It also exhibited efficacy in preclinical models of inflammation. []

2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid (LY293111)

  • Compound Description: LY293111 is a high-affinity leukotriene B4 (LTB4) receptor antagonist discovered through structure-activity studies on acid-substituted 2-arylphenols. [] It displayed potent binding to LTB4 receptors in human neutrophils and guinea pig lung membranes. [] In vivo studies demonstrated that LY293111 effectively inhibited LTB4-induced airway obstruction in guinea pigs when administered orally or intravenously. [] Furthermore, it showed high selectivity for the LTB4 receptor and minimal effects on other contractile agents in the guinea pig lung. []

(S)-4-(1-(5-Chloro-2-(4-fluorophenyoxy)benzamido)ethyl) Benzoic Acid (CJ-42794)

    3-(Sulfonyl-glycine)benzoic acid

    • Compound Description: This compound is a versatile, unsymmetric building block used in the synthesis of metal-organic frameworks (MOFs). [] Its structure contains two carboxyl groups and a sulfonyl-glycine moiety, allowing it to adopt various coordination modes and form diverse structures with metal ions. [] Research has focused on using 3-(sulfonyl-glycine)benzoic acid to create new MOFs with unique properties and potential applications in areas like catalysis, gas storage, and sensing. [, ]

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

    • Compound Description: This compound, identified through a computer-aided drug design approach based on QSAR and molecular connectivity, exhibits significant hypoglycemic activity. [] Pharmacological testing demonstrated its ability to lower blood glucose levels after an oral glucose challenge, showing comparable efficacy to the standard drug tolbutamide. []

    1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole

    • Compound Description: This compound, also identified through a computer-aided design method like 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, demonstrates notable hypoglycemic activity. [] Pharmacological tests confirmed its ability to reduce blood glucose levels, with an efficacy profile similar to the standard drug tolbutamide. []
    • Compound Description: This series of compounds, designed as potential agrochemicals, incorporates an acyl hydrazine group into the structure of nalidixic acid. [] They were synthesized and evaluated for their antifungal, nitrification inhibitory, and insect growth regulator (IGR) activities. [] Some compounds displayed good antifungal activity, particularly against A. porri, and significant nitrification inhibitory activity. []

    2-(((3-Mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid salts

    • Compound Description: This series of sixteen new salts was synthesized from 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid, aiming to identify potentially bioactive compounds. [] The synthesized salts incorporate various amine moieties, including ammonium, alkylamines, and cyclic amines. [] Characterization of these compounds was performed using NMR spectroscopy, LC-MS, and elemental analysis. []

    Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate

    • Compound Description: This compound serves as a stable precursor to ethyl 3-oxopent-4-enoate (Nazarov's reagent). [] It is synthesized efficiently in two steps from readily available starting materials: sodium p-toluenesulfinate and either acrylonitrile or acrylic acid. [] The Nazarov's reagent can be generated in situ from this compound through base-induced β-elimination and subsequently used in annulation reactions. []
    • Compound Description: Ethyl benzoate is synthesized from benzoic acid and ethanol using 4-dimethylaminopyridine as a catalyst and 1,3-dicyclohexylcarbodiimide as a dehydrating agent. [] The reaction is carried out under reflux conditions, and the yield is optimized by adjusting the reactant ratios and reaction time. []

    4-[(3-Halogenate-4-oxo)butyl]benzoic acid

    • Compound Description: This compound is a key intermediate in the synthesis of pemetrexed, an antineoplastic drug. [] Its preparation involves a two-step process: a Grignard reaction followed by halogenation and deprotection. [] This method offers advantages in terms of material availability, concise synthetic steps, easy purification, and high product quality, making it suitable for industrial production. []

    4-((2-Thiophenecarboxylic acid hydrazide)methylene)benzoic acid

    • Compound Description: This compound, synthesized from readily available starting materials, was characterized using various techniques, including elemental analysis, IR, UV, and X-ray diffraction. [] The crystal structure revealed a 3-D network formed through intermolecular hydrogen bonding involving the N—H…O and O—H…O groups. [] Additionally, the compound exhibited interesting photophysical properties, displaying intense purple emission upon excitation. [] Theoretical calculations complemented the experimental findings, providing insights into its electronic structure and properties. []

    4-[(3-Ethoxy-3-oxopropanoyl)amino]benzoic acid

    • Compound Description: This compound is prepared through a reaction between diethyl ether of malonic acid and 4-aminobenzoic acid. [] The reaction is carried out in an aromatic solvent at elevated temperatures. [] The use of specific conditions, such as toluene or o-xylene as the solvent and a 1:4 molar ratio of 4-aminobenzoic acid to ethyl ether of malonic acid, allows for shorter reaction times, lower reaction temperatures, and higher yields compared to previous methods. []

    4-(1-Methyl-1H-phenanthro[9,10-d]imidazole-2-)benzoic Acid (MPIBA)

    • Compound Description: MPIBA is a fluorescent labeling reagent used to determine amine concentrations in various samples, including wastewater. [] The method involves a condensation reaction between amines and MPIBA in the presence of EDC·HCl as a dehydrant. [] The resulting fluorescent derivatives are then analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. [] This approach offers high sensitivity and selectivity for detecting and quantifying amines. []

    N-(4-Bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

    • Compound Description: This compound, a sulfamoyl benzamide derivative, exhibits selective inhibition against human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1). [] It displayed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating its potent inhibitory activity. []

    (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride

    • Compound Description: This compound is a highly selective αvβ6 integrin inhibitor with potential for treating idiopathic pulmonary fibrosis (IPF) through inhaled administration. [] It demonstrates high affinity (pKi = 11) for αvβ6 integrin and a long dissociation half-life (7 h). [] Its favorable solubility and pharmacokinetic properties make it suitable for inhaled delivery via nebulization. []

    Tris [4-(4-morpholine)-1,8-naphthalimide ethyl] amine

    • Compound Description: This compound, designed as a fluorescent reagent, features a tris-amino ethyl amine core structure with three fluorophores attached as side chains. [] The synthesis involves a two-step reaction between tris-amino ethyl amine and 4-(4-morpholine)-1,8-naphthalic acid anhydride. [] This reagent exhibits fluorescence and colorimetric properties, enabling the detection of trace amounts of aluminum (Al) and chromium (Cr) in solution. []
    • Compound Description: This compound acts as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). [] It is being investigated for its potential in antithrombotic therapy. []

    2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate (9a)

    • Compound Description: This compound, along with its analog 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate (9b), demonstrated significant antileishmanial activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. [] This suggests their potential as lead compounds for developing new treatments for leishmaniasis.

    Properties

    CAS Number

    926232-25-9

    Product Name

    4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid

    IUPAC Name

    4-ethyl-3-morpholin-4-ylsulfonylbenzoic acid

    Molecular Formula

    C13H17NO5S

    Molecular Weight

    299.34 g/mol

    InChI

    InChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16)

    InChI Key

    CMDMTXRBPVOHIL-UHFFFAOYSA-N

    SMILES

    CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2

    Canonical SMILES

    CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.